1,2,3,7,8-Pentabromodibenzo-P-dioxin

Immunotoxicology Aryl Hydrocarbon Receptor (AhR) Dioxin Toxicity

1,2,3,7,8-Pentabromodibenzo-P-dioxin (PeBDD; CAS 109333-34-8) is a critical reference standard for accurate environmental PBDD quantification. This specific pentabrominated congener displays unique, dose-independent immunotoxicity not observed in 2,3,7,8-TBDD, making exact congener identification essential. Its analytical behavior differs significantly: validated GC-MS LOQ is 1,750 pg/g versus 140 pg/g for the tetrabrominated analogue. With a TEF of 1.0, PeBDD is indispensable for calculating Total Toxic Equivalents (TEQs) in sediment, biota, and food matrices. A ¹³C₁₂-labeled internal standard is required for isotope dilution quantification.

Molecular Formula C12H3Br5O2
Molecular Weight 578.7 g/mol
CAS No. 109333-34-8
Cat. No. B028258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,7,8-Pentabromodibenzo-P-dioxin
CAS109333-34-8
Molecular FormulaC12H3Br5O2
Molecular Weight578.7 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br
InChIInChI=1S/C12H3Br5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H
InChIKeyZIFMQFDZODRVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.2 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,7,8-Pentabromodibenzo-P-dioxin (109333-34-8): A Critical PBDD Congener for Toxicology and Environmental Analysis


1,2,3,7,8-Pentabromodibenzo-P-dioxin (PeBDD, CAS 109333-34-8) is a pentabrominated member of the polybrominated dibenzo-p-dioxin (PBDD) family, an important class of environmental contaminants formed primarily as by-products of brominated flame retardant combustion and municipal waste incineration [1]. With a molecular weight of 578.7 g/mol (C12H3Br5O2), this compound serves as an analytical reference standard for quantifying PBDDs in environmental and biological matrices via GC-MS [2]. It is a structural and functional analog to the highly toxic chlorinated dioxin 1,2,3,7,8-pentachlorodibenzo-p-dioxin (PeCDD) [3].

Why 1,2,3,7,8-Pentabromodibenzo-P-dioxin (PeBDD) Cannot Be Substituted for Other PBDD Congeners in Research


Within the PBDD class, congener-specific bromination patterns dictate distinct physicochemical properties, analytical behavior, and toxicological profiles, making generic substitution scientifically invalid. As demonstrated in head-to-head immunotoxicity studies, the pentabrominated PeBDD exhibits a non-linear, dose-independent effect that sharply contrasts with the predictable, dose-dependent toxicity of its tetrabrominated counterpart, 2,3,7,8-TBDD [1]. Furthermore, analytical methods require unique quantification parameters for each congener; for PeBDD, the validated limit of quantitation (LOQ) is 1,750 pg/g, which is significantly higher than the 140 pg/g LOQ for 2,3,7,8-TBDD [2]. This fundamental variation in both biological activity and analytical detectability underscores the critical need for exact congener identification in procurement.

Quantitative Differentiation Guide for 1,2,3,7,8-Pentabromodibenzo-P-dioxin (PeBDD)


PeBDD Exhibits Unique Non-Linear Immunotoxicity Relative to 2,3,7,8-TBDD and PeCDD

A direct comparative study in mice demonstrated that 1,2,3,7,8-PeBDD has a unique, dose-independent immunotoxicity profile. Unlike 2,3,7,8-TBDD, which showed identical, dose-dependent effects to TCDD at 1.0-10 µg/kg for all endpoints, PeBDD's potency was not linearly related to dose. At lower doses, PeBDD was more potent than 1,2,3,7,8-PeCDD, but at higher doses it was less potent, a phenomenon not observed for the chlorinated analog [1].

Immunotoxicology Aryl Hydrocarbon Receptor (AhR) Dioxin Toxicity

Analytical LOQ for PeBDD is 12.5x Higher Than for 2,3,7,8-TBDD, Impacting Detection Sensitivity

Method-specific limits of quantitation (LOQ) for PeBDD are significantly higher than for the lower-brominated congener. In a validated NTP GC-MS method for analyzing DE-71, the LOQ for 1,2,3,7,8-PeBDD was determined to be 1,750 pg/g, while the LOQ for 2,3,7,8-TBDD was 140 pg/g. This indicates a 12.5-fold difference in analytical sensitivity [1].

Analytical Chemistry Environmental Monitoring GC-MS

Toxic Equivalency Factor (TEF) of 1.0 for PeBDD Confirmed, Matching 2,3,7,8-TBDD

The World Health Organization's Toxic Equivalency Factor (TEF) scheme assigns a value of 1.0 to 1,2,3,7,8-PeBDD, which is identical to the TEF for 2,3,7,8-TBDD. This was validated in an NTP technical report where a measured concentration of 58 pg/g of PeBDD yielded a TEQ of 58 pg/g [1]. This places PeBDD among the most potent PBDD congeners for risk assessment purposes.

Risk Assessment Toxic Equivalency (TEQ) Environmental Toxicology

Additive Interaction in Complex Mixtures Validates PeBDD's Role in Mixture Toxicology

In a rainbow trout early life stage mortality bioassay, 1,2,3,7,8-PeBDD was shown to act additively when co-exposed with 2,3,7,8-TBDD. The study used graded doses of each congener alone and in fixed-ratio pairs to demonstrate that their combined effect on sac fry mortality was purely additive, as confirmed by isobolographic analysis [1]. This additive behavior is a key assumption in the application of TEFs to complex environmental mixtures.

Ecotoxicology Mixture Toxicology Aquatic Biology

Stable Isotope-Labeled Analog ([13C12]-PeBDD) Essential for Accurate Quantification

For definitive quantification using isotope dilution mass spectrometry (IDMS), the procurement of a 13C12-labeled 1,2,3,7,8-PeBDD internal standard is critical. This labeled analog corrects for matrix effects and analyte losses during sample preparation, ensuring method accuracy [1]. This is a standard requirement for EPA and similar regulatory methods, and its availability directly impacts the feasibility of high-precision studies.

Isotope Dilution Mass Spectrometry Quantitative Analysis

Optimal Research & Industrial Use Cases for 1,2,3,7,8-Pentabromodibenzo-P-dioxin (PeBDD)


Environmental Fate and Bioaccumulation Studies of PBDDs

Quantifying PeBDD in sediment, biota, and water samples to assess the environmental distribution and trophic transfer of this high-TEF (1.0) congener. The compound's specific GC-MS LOQ of 1,750 pg/g [1] defines the detection limit for these analyses, and the use of a 13C12-labeled internal standard is essential for accurate isotope dilution quantification [2].

In Vivo Immunotoxicity Studies with a Non-Linear Dose-Response

Utilizing PeBDD as a test article in rodent models to investigate the mechanisms underlying its unique dose-independent immunotoxicity. This scenario is specifically relevant for research focused on non-monotonic dose-response curves, a phenomenon not observed with the comparator congener 2,3,7,8-TBDD [3]. Such studies are critical for refining risk assessment models for dioxin-like compounds.

TEF-Validated Mixture Toxicology and Risk Assessment

Incorporating PeBDD into complex PBDD/PBDF/PBB mixtures for additive toxicity testing in aquatic (e.g., rainbow trout) or mammalian models. The validated additive interaction with 2,3,7,8-TBDD [4] and its established TEF of 1.0 [1] make it a necessary component for calculating total Toxic Equivalents (TEQs) in environmental or food samples, guiding regulatory and remediation efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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